molecular formula C29H24N2O5 B3618401 [3-Acetyl-2-methyl-1-(4-methylphenyl)indol-5-yl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate

[3-Acetyl-2-methyl-1-(4-methylphenyl)indol-5-yl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B3618401
M. Wt: 480.5 g/mol
InChI Key: PXWJSGJZSLOUTL-UHFFFAOYSA-N
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Description

[3-Acetyl-2-methyl-1-(4-methylphenyl)indol-5-yl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features an indole core, which is a common structural motif in many biologically active molecules, and a benzoate ester, which is often involved in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Acetyl-2-methyl-1-(4-methylphenyl)indol-5-yl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the acetyl and methyl groups. The final step involves esterification with 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid under specific reaction conditions, such as the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[3-Acetyl-2-methyl-1-(4-methylphenyl)indol-5-yl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the benzoate ester, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [3-Acetyl-2-methyl-1-(4-methylphenyl)indol-5-yl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The indole core can bind to proteins or enzymes, modulating their activity. The benzoate ester may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar ester functional groups.

    Mono-methyl phthalate: Another ester compound with applications in various industries.

Uniqueness

What sets [3-Acetyl-2-methyl-1-(4-methylphenyl)indol-5-yl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate apart is its unique combination of an indole core and a benzoate ester, which may confer distinct biological activities and chemical properties not found in other similar compounds .

Properties

IUPAC Name

[3-acetyl-2-methyl-1-(4-methylphenyl)indol-5-yl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N2O5/c1-17-4-8-21(9-5-17)30-18(2)28(19(3)32)24-16-23(12-13-25(24)30)36-29(35)20-6-10-22(11-7-20)31-26(33)14-15-27(31)34/h4-13,16H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWJSGJZSLOUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C3=C2C=CC(=C3)OC(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-Acetyl-2-methyl-1-(4-methylphenyl)indol-5-yl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate
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[3-Acetyl-2-methyl-1-(4-methylphenyl)indol-5-yl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate
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[3-Acetyl-2-methyl-1-(4-methylphenyl)indol-5-yl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate
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[3-Acetyl-2-methyl-1-(4-methylphenyl)indol-5-yl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate
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[3-Acetyl-2-methyl-1-(4-methylphenyl)indol-5-yl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate
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[3-Acetyl-2-methyl-1-(4-methylphenyl)indol-5-yl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate

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